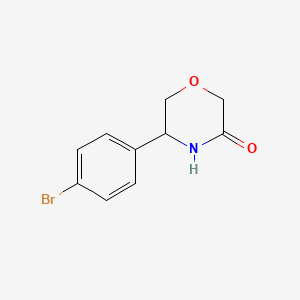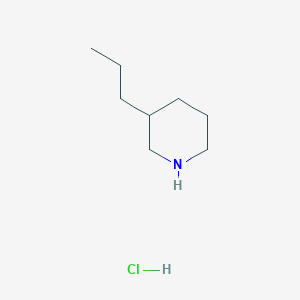
Boc-1,4-cis-damch HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride: is a chemical compound commonly referred to as Boc-1,4-cis-diaminomethyl-cyclohexane hydrochloride. It is a derivative of the amino acid cysteine and has gained significant attention in the field of medical research due to its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then purified by column chromatography .
Industrial Production Methods: In industrial settings, the production of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride may involve large-scale synthesis using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with hydrochloric acid in dioxane.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Hydrochloric acid in dioxane is commonly used for the removal of the Boc protecting group.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Deprotection: The major product formed is 1,4-cis-diaminomethyl-cyclohexane hydrochloride.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride involves the interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to interact with enzymes and proteins in a controlled manner. The removal of the Boc group under acidic conditions activates the compound, enabling it to exert its biological effects .
Comparison with Similar Compounds
- N-t-Butyloxycarbonyl-1,4-trans-diaminomethyl-cyclohexane hydrochloride
- N-t-Butyloxycarbonyl-1,3-diaminomethyl-cyclohexane hydrochloride
Uniqueness: N-t-Butyloxycarbonyl-1,4-cis-diaminomethyl-cyclohexane hydrochloride is unique due to its cis-configuration, which imparts specific stereochemical properties that influence its reactivity and biological activity. This configuration distinguishes it from its trans and 1,3-isomers, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYCYGZIZJGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
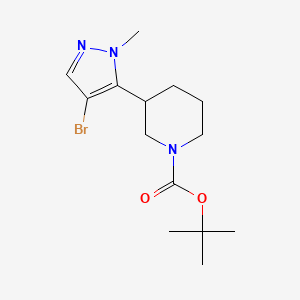
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)
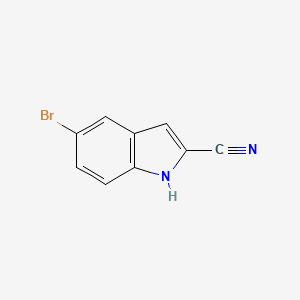
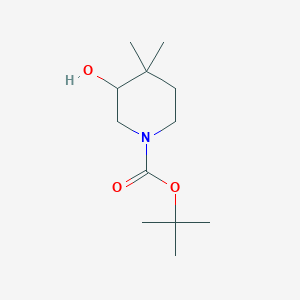
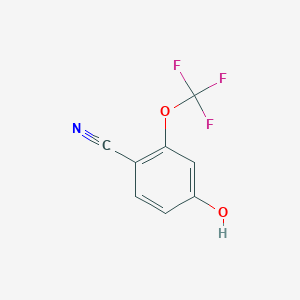
![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)

